Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a bicyclic structure with a pyrazine ring and a tert-butyl group, making it a unique molecule in organic chemistry.
Properties
IUPAC Name |
tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3/c1-16(2,3)24-15(23)21-9-10-4-5-11(21)8-20(10)14(22)12-6-19-13(17)7-18-12/h6-7,10-11H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQXVSHNHQAECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2C(=O)C3=CN=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazine ring followed by the introduction of the bicyclic structure and the tert-butyl group. Common synthetic routes may include:
Condensation Reactions: Formation of the pyrazine ring through condensation of appropriate precursors.
Cyclization Reactions: Cyclization reactions to form the bicyclic structure.
Esterification: Introduction of the tert-butyl group through esterification reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution Reactions: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Various reduced derivatives of the compound.
Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying biological systems and interactions.
Medicine: Possible applications in drug development and pharmaceuticals.
Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug development, it may interact with specific molecular targets and pathways to produce therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Tert-butyl 5-chloropyrazine-2-carboxylate: Similar structure but lacks the bicyclic component.
Tert-butyl N- [1- (5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate: Similar bicyclic structure but different functional groups.
Uniqueness: Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is unique due to its bicyclic structure and the presence of both the pyrazine ring and the tert-butyl group, which may confer specific chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
